N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine: is an organic compound characterized by the presence of a dimethoxyethyl group attached to a diphenylethenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst. The reaction is carried out in an organic solvent and water system, followed by separation and purification steps .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves mixing the reactants, conducting the reaction under controlled conditions, and using efficient separation techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyethyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethoxyethyl)-N-methylamine: This compound shares the dimethoxyethyl group but differs in the presence of a methyl group instead of the diphenylethenamine structure.
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound has a similar dimethoxyethyl group but is part of a more complex tetracyclic structure.
Uniqueness: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine is unique due to its combination of the dimethoxyethyl group with the diphenylethenamine structure. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
666737-76-4 |
---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2,2-diphenylethenyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C18H21NO2/c1-20-18(21-2)14-19-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18-19H,14H2,1-2H3 |
InChI-Schlüssel |
QJCVRYJMXCDGQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNC=C(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.